Distinct Ionotropic Glutamate Receptor Activity Profile Versus Amino Acid Analog Bromowillardiine
Bromowillardiine, the (S)-2-amino analog of the target compound, is a potent agonist at AMPA and kainate receptors with Ki values of 35 nM (GluR1) and 14.8 nM (GluR5), respectively [1]. The target compound lacks the critical alpha-amino group, a pharmacophore essential for glutamate receptor activation. This functional absence means the target compound is predicted to be inactive at these receptors, making it a suitable negative control in neuropharmacological experiments where Bromowillardiine is the active probe .
| Evidence Dimension | Ionotropic Glutamate Receptor Binding Affinity (Ki) |
|---|---|
| Target Compound Data | Not applicable; activity predicted to be null due to missing alpha-amino pharmacophore. |
| Comparator Or Baseline | Bromowillardiine (CAS 19772-78-2): Ki = 14.8 nM (GluR5, kainate) and Ki = 35 nM (GluR1, AMPA) |
| Quantified Difference | Functional inactivation vs. low-nanomolar potency; a qualitative but decisive functional differentiation. |
| Conditions | Radioligand displacement assays: [3H]SYM2081 for rat recombinant iGluR5 in Sf9 cells; (R,S)-[5-methyl-3H]AMPA for rat recombinant flop iGluR1 in Sf9 cells. |
Why This Matters
This structural difference offers a definitive on/off switch for glutamate receptor activity, making each compound suitable for orthogonal roles (agonist vs. negative control) in the same experimental system.
- [1] BindingDB. Affinity data for BDBM50252873 (Bromowillardiine), sourced from ChEMBL. View Source
